![molecular formula C18H16N2O3S2 B3128647 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338965-86-9](/img/structure/B3128647.png)
2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has shown potential in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In one study, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a treatment for inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain assays.
Future Directions
Future research on 2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could focus on its potential as a treatment for specific types of cancer, as well as its ability to modulate specific signaling pathways involved in inflammation and cancer. Additionally, further studies could investigate the optimal dosage and administration of this compound, as well as its potential interactions with other compounds. Finally, research could focus on developing more efficient synthesis methods for this compound, which could improve its accessibility for scientific research.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In one study, this compound was found to inhibit the production of inflammatory cytokines in human monocytes, suggesting its potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-7-9-15(10-8-13)25(22,23)12-17(21)20-18-19-16(11-24-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJZZLMWFNXMED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.